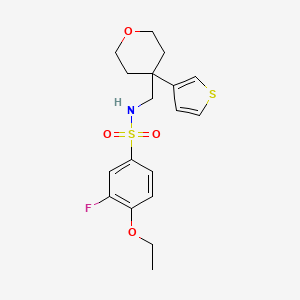

4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like 4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multi-step chemical processes. These processes may include the formation of key intermediates, such as tetrahydro-2H-pyran derivatives, followed by functionalization with ethoxy, fluoro, and thiophen-3-yl groups. Further reaction with benzenesulfonamide under specific conditions completes the synthesis. While specific synthesis pathways for this compound were not directly found, related works highlight methodologies that could be adapted for its production (Toyokuni et al., 2005).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this arrangement influences the molecule's properties and reactivity. Crystallography studies, such as those conducted by Rodrigues et al. (2015), provide insights into the supramolecular architecture, revealing how intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, stabilize the molecular structure (Rodrigues et al., 2015).

Chemical Reactions and Properties

This compound's reactivity can be inferred from its functional groups. The presence of a benzenesulfonamide moiety suggests potential for various chemical reactions, including sulfonation, amidation, and nucleophilic substitution. Such reactions are fundamental for further modifications or for enhancing the molecule's biological activity. For instance, research on similar sulfonamide derivatives has explored their potential as enzyme inhibitors, offering insights into their reactivity and interaction with biological targets (Gul et al., 2016).

Applications De Recherche Scientifique

Synthesis and Bioactivity

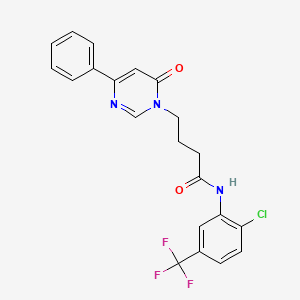

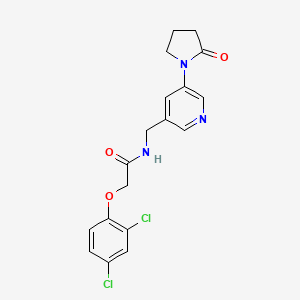

4-Ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is involved in the synthesis of a variety of compounds with potential bioactivity. For instance, derivatives of benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, crucial for further anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms (Gul et al., 2016).

Fluorometric Sensing for Metal Ions

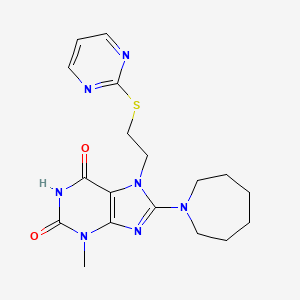

A pyrazoline derivative of benzenesulfonamide was used as a non-toxic fluorometric “turn-off” sensor for metal ions, particularly mercury (Hg²⁺). This compound demonstrated high selectivity and sensitivity in the fluorometric detection of Hg²⁺ without interference from other metal ions, suggesting its utility in environmental monitoring (Bozkurt & Gul, 2018).

Antidiabetic Agents

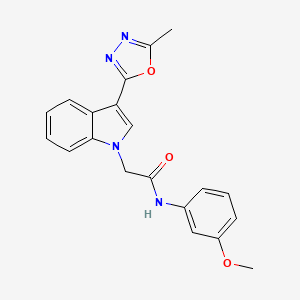

Fluorinated pyrazoles and benzenesulfonamides, including derivatives similar to the compound , have been prepared as potential hypoglycemic agents. These compounds exhibited significant antidiabetic activity and favorable drug-like profiles, suggesting potential in drug discovery for diabetes treatment (Faidallah et al., 2016).

Cyclooxygenase-2 Inhibition

Research into benzenesulfonamide derivatives also includes the synthesis of compounds with cyclooxygenase-2 (COX-2) inhibitory activities. These compounds have potential therapeutic applications in the treatment of inflammation and pain (Pal et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S2/c1-2-24-17-4-3-15(11-16(17)19)26(21,22)20-13-18(6-8-23-9-7-18)14-5-10-25-12-14/h3-5,10-12,20H,2,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEAPFBMQQFDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)

![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)